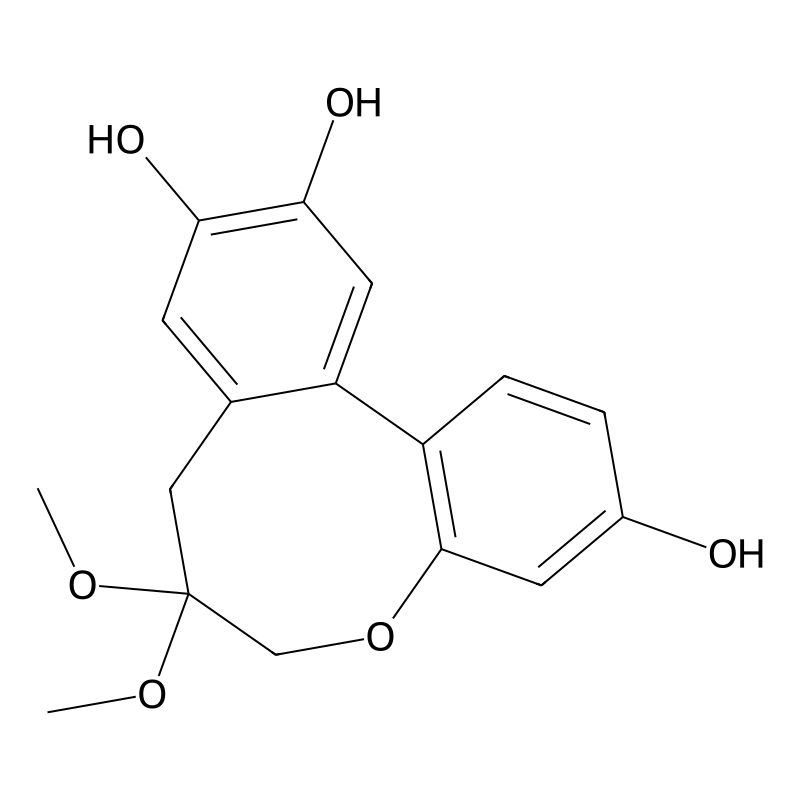Protosappanin A dimethyl acetal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Protosappanin A dimethyl acetal (PSDA) is a naturally occurring compound found in Sappan wood, derived from the Caesalpinia sappan tree. It is a derivative of Protosappanin A (PSA), another natural substance in Sappan wood known for its various medicinal properties [, ]. Research suggests PSDA may have potential applications in the scientific realm, particularly in the field of pharmacology.
Inhibitory Activity
Studies have shown PSDA possesses inhibitory activity against xanthine oxidase, an enzyme that produces reactive oxygen species (ROS) in the body. These ROS can contribute to cell damage and various health conditions. PSDA's ability to inhibit xanthine oxidase suggests it might have antioxidant and therapeutic properties [].
Cellular Effects
Research indicates PSDA can influence Caesalpinia sappan cells at both the transcriptional and translational levels. Transcription refers to the process of converting DNA to RNA, while translation involves converting RNA into proteins. PSDA's influence on these cellular processes suggests it may have a role in regulating gene expression and protein production in these cells [].
Protosappanin A dimethyl acetal is a natural compound derived from the plant Biancaea sappan, which is known for its various biological activities. Its chemical structure is characterized by the formula and it belongs to the class of homoisoflavonoids. This compound exhibits a unique arrangement of functional groups that contribute to its biological properties and potential therapeutic applications .
This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and associated with conditions such as gout and oxidative stress. Protosappanin A dimethyl acetal demonstrates a dose-dependent inhibition of xanthine oxidase activity, with an inhibition constant (Ki) value of 26.9 μM, indicating its potential use in managing diseases related to oxidative stress and inflammation .
The synthesis of Protosappanin A dimethyl acetal typically involves the acetalization of the corresponding carbonyl precursor using methanol under acidic conditions. Common methods include:
- Acid-Catalyzed Acetalization: Utilizing Brønsted or Lewis acids to promote the reaction between carbonyl compounds and excess methanol.
- Use of Dehydrating Agents: Employing agents like trimethyl orthoformate to drive the equilibrium towards acetal formation by removing water from the reaction mixture .
- Mild Catalytic Conditions: Recent advancements have shown that certain catalysts can facilitate acetalization at ambient temperatures, improving yields and reducing reaction times .
Protosappanin A dimethyl acetal has potential applications in:
- Pharmaceutical Development: Due to its inhibitory effects on xanthine oxidase, it may be explored for therapeutic interventions in conditions such as gout and other inflammatory diseases.
- Natural Product Research: As a homoisoflavonoid, it contributes to studies on plant-derived compounds and their medicinal properties.
Research on Protosappanin A dimethyl acetal has focused on its interactions with biological systems, particularly its inhibition of xanthine oxidase. Further studies are needed to explore its interactions with other enzymes and pathways involved in oxidative stress and inflammation. Understanding these interactions can help elucidate its mechanism of action and potential side effects.
Protosappanin A dimethyl acetal shares structural characteristics with several other homoisoflavonoids and acetals. Here are some similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Protosappanin A | Homoisoflavonoid | Antioxidant, anti-inflammatory |
| Sappanone | Homoisoflavonoid | Antioxidant properties |
| 7-Methoxy-2'-hydroxyflavone | Flavonoid | Antioxidant, anti-cancer |
| Genistein | Isoflavonoid | Anti-cancer, anti-inflammatory |
Uniqueness: Protosappanin A dimethyl acetal is particularly noted for its potent xanthine oxidase inhibition compared to other similar compounds, which may have broader antioxidant properties but do not specifically target this enzyme.








